4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H15NO6S and a molecular weight of 289.31 g/mol It is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-methoxyethylamine and a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid include:
4-Methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.
3-Sulfamoylbenzoic acid: Lacks the methoxy group, affecting its chemical reactivity and binding properties.
2-Methoxyethylamine: A simpler structure that serves as a building block for more complex molecules.
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWXIGRBWJXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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